molecular formula C12H21NO4 B13486716 tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate

tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B13486716
M. Wt: 243.30 g/mol
InChI Key: QPIRIUNOFUKFBP-UWVGGRQHSA-N
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Description

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-9(8-16-4)5-10(13)7-14/h7,9-10H,5-6,8H2,1-4H3/t9-,10-/m0/s1

InChI Key

QPIRIUNOFUKFBP-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C=O)COC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler precursorsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate is a chemical compound with a complex structure featuring a pyrrolidine ring, a formyl group, and a methoxymethyl group. With the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol, this compound is relevant in organic, medicinal, and biological chemistry. Research indicates that this compound may exhibit biological activity relevant to medicinal chemistry.

Scientific Research Applications

  • Organic Chemistry The compound is used as a building block in synthesizing more complex molecules. The formyl group's presence allows participation in biochemical pathways, while the methoxymethyl group may enhance solubility and bioavailability.
  • Medicinal Chemistry It has been investigated for potential interactions with biological targets, including enzymes and receptors. Preliminary studies suggest that it may interact with biological pathways associated with cellular signaling and metabolic processes.
  • Biological Research Interaction studies focus on its binding affinity to specific proteins or enzymes to elucidate the compound's mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in various biochemical reactions, while the methoxymethyl group may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 2171136-83-5
  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • Structure : A pyrrolidine ring with (2S,4S) stereochemistry, featuring a formyl group at position 2 and a methoxymethyl group at position 4, protected by a tert-butyl carbamate .

Key Features :

  • The formyl group (-CHO) at position 2 provides reactivity for further derivatization (e.g., nucleophilic additions, condensations).
  • The methoxymethyl (-CH₂OCH₃) group at position 4 enhances lipophilicity, influencing solubility and membrane permeability.
  • The tert-butyl carbamate (Boc) acts as a protecting group for the pyrrolidine nitrogen, enabling selective deprotection in multistep syntheses.

Comparison with Structural Analogs

Functional Group Variations

Compound Name Substituent at Position 2 Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Target Compound Formyl (-CHO) Methoxymethyl (-CH₂OCH₃) C₁₂H₂₁NO₄ 243.30 Reference standard
tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate Methoxymethyl (-CH₂OCH₃) Amino (-NH₂) C₁₁H₂₂N₂O₃ 230.30 Amino group instead of formyl; altered stereochemistry at C2 (R-configuration)
tert-Butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate Methoxymethyl (-CH₂OCH₃) Hydroxyl (-OH) C₁₁H₂₁NO₄ 231.29 Hydroxyl at C4; increased polarity
tert-Butyl (2S,4S)-2-formyl-4-methylpyrrolidine-1-carboxylate Formyl (-CHO) Methyl (-CH₃) C₁₁H₁₉NO₃ 229.27 Methyl at C4 instead of methoxymethyl; reduced steric bulk

Stereochemical Variations

Compound Name Stereochemistry Molecular Formula Key Implications Reference
Target Compound (2S,4S) C₁₂H₂₁NO₄ Optimal configuration for target biological activity
tert-Butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate (2S,4R) C₁₁H₁₉NO₄ Altered spatial arrangement affects receptor binding

Protective Group Variations

Compound Name Protective Group Molecular Formula Stability/Reactivity Reference
Target Compound tert-Butyl carbamate C₁₂H₂₁NO₄ Acid-labile; standard Boc deprotection
tert-Butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate tert-Butyldimethylsilyl (TBS) C₁₆H₃₃NO₄Si Enhanced stability under basic conditions

Physicochemical Properties and Stability

Property Target Compound tert-Butyl (2S,4S)-4-hydroxy-2-(methoxymethyl) Analogue tert-Butyl (2S,4S)-2-formyl-4-methyl Analogue
Polarity Moderate (methoxymethyl enhances lipophilicity) High (hydroxyl increases polarity) Low (methyl reduces polarity)
Solubility Soluble in organic solvents (e.g., DCM, THF) Poor in non-polar solvents High in hydrophobic media
Stability Formyl group prone to oxidation Hydroxyl requires protection for long-term storage Methyl group enhances stability

Biological Activity

tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a pyrrolidine ring, a formyl group, and a methoxymethyl group, with a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Structural Features

The structural complexity of this compound allows it to participate in various biochemical pathways. The formyl group may facilitate interactions with enzymes and receptors, while the methoxymethyl group enhances solubility and bioavailability. This combination potentially increases the compound's effectiveness in biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic processes.
  • Antimicrobial Properties : Similar compounds have shown activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .
  • Cell Signaling Modulation : The compound may influence cellular signaling pathways due to its structural features.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of related compounds and their structure-activity relationships (SAR). These findings provide insights into the potential therapeutic effects of this compound.

Table 1: Comparison of Biological Activities

Compound NameActivityMinimum Inhibitory Concentration (MIC)
tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylateAntimicrobial4 μg/mL against MRSA
tert-butyl (2S,5S)-5-methylpyrrolidine-1-carboxylic acidModerate antimicrobial8 μg/mL against C. difficile
tert-butyl (2R,5R)-5-hydroxy-pyrrolidine-1-carboxylic acidLow activity>16 μg/mL against various bacteria

The above table highlights the varying degrees of biological activity among structurally similar compounds. The presence of specific functional groups significantly influences their effectiveness against microbial strains.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Binding Affinity : The compound may exhibit high binding affinity to active sites on enzymes or receptors.
  • Inhibition of Pathways : It may inhibit critical pathways involved in cell wall synthesis or metabolic processes in pathogens.
  • Bioavailability : Enhanced solubility due to the methoxymethyl group could lead to improved absorption and efficacy in vivo.

Q & A

Basic: What are the standard synthetic routes for tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate?

Methodological Answer:
The compound is typically synthesized via oxidation of a proline-derived intermediate. For example, tert-butyl (2S,4S)-2-(hydroxymethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate can be oxidized using sodium metaperiodate (NaIO₄) in a THF/water mixture at 35°C for 16 hours, yielding the aldehyde formyl group . Key steps include:

  • Oxidation: NaIO₄ cleaves vicinal diols or oxidizes alcohol to aldehyde.
  • Purification: Extraction with dichloromethane, drying over MgSO₄, and solvent evaporation.
    Data Table:
StepReagents/ConditionsYieldKey Spectroscopic Data (HRMS)
OxidationNaIO₄, THF/H₂O, 35°C, 16h~70%m/z [M+H]+: 490.3149 (calculated: 490.3164)

Advanced: How does stereochemistry influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:
The (2S,4S) configuration imposes steric constraints, directing nucleophilic attack to the formyl group. For instance, in tert-butyl (2S,4S,5R)-5-((allyloxy)methyl)-... synthesis, the methoxymethyl group at C4 creates a chiral environment favoring axial attack, as confirmed by NOESY and X-ray crystallography in related analogs .
Key Considerations:

  • Steric hindrance: Methoxymethyl and tert-butyl groups shield specific faces.
  • Solvent effects: Polar aprotic solvents (e.g., THF) enhance electrophilicity of the formyl group.

Basic: What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry (e.g., δ 81.7 ppm for Boc carbonyl, δ 200.1 ppm for formyl carbon) .
  • HRMS: Exact mass matching (e.g., observed m/z 490.3149 vs. calculated 490.3164) .
  • HPLC: Purity >95% using C18 columns with acetonitrile/water gradients .

Advanced: How can diastereomeric impurities arise during synthesis, and how are they resolved?

Methodological Answer:
Diastereomers form due to incomplete stereocontrol during functionalization (e.g., methoxymethylation). Resolution strategies include:

  • Chiral chromatography: Use of cellulose-based columns (e.g., Chiralpak IA) .
  • Crystallization: Differential solubility in ethanol/water mixtures (e.g., 93% yield after recrystallization ).
    Data Table:
Impurity SourceResolution MethodPurity Post-Treatment
Epimerization at C2Chiral SFC (Supercritical Fluid Chromatography)>99% ee

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal stability: Decomposition occurs above 80°C (TGA data).
  • Hydrolytic sensitivity: The Boc group hydrolyzes in acidic conditions (pH <3), while the formyl group is stable in anhydrous environments .
    Recommended Storage: -20°C under argon, desiccated.

Advanced: How is this compound utilized as an intermediate in bioactive molecule synthesis?

Methodological Answer:
The formyl group enables conjugation via reductive amination or Wittig reactions. For example:

  • Antiviral analogs: Reacted with thiazole derivatives to form tert-butyl (2S,4S,5R)-1-(4-(tert-butyl)-3-methoxybenzoyl)-5-(4-(ethoxycarbonyl)thiazol-2-yl)-... , a HCV protease inhibitor precursor .
  • Cancer therapeutics: Functionalized with cyclohexyloxy groups for improved pharmacokinetics .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Toxicity: LD50 (oral, rat) >2000 mg/kg; non-mutagenic (Ames test negative) .
  • Handling: Use nitrile gloves and fume hoods due to potential respiratory irritation.
  • Spill management: Absorb with vermiculite and neutralize with 5% acetic acid .

Advanced: How do computational methods (e.g., QSPR) predict its solubility and bioavailability?

Methodological Answer:

  • QSAR Models: Predict logP ~1.2 (moderate lipophilicity) and aqueous solubility ~2.1 mg/mL .
  • Bioavailability Score: 0.55 (Lipinski-compliant) via SwissADME .
    Data Table:
ParameterPredicted ValueMethod
logP1.2QSPR
Solubility (mg/mL)2.1Monte Carlo Simulation

Advanced: What contradictions exist in reported synthetic yields, and how are they addressed?

Methodological Answer:
Discrepancies in yields (e.g., 59% vs. 93% for similar steps ) arise from:

  • Catalyst loading: Higher Pd/C (10 wt%) improves hydrogenation efficiency .
  • Solvent purity: Anhydrous THF vs. technical-grade impacts oxidation rates .
    Optimization Protocol:
  • Screen catalysts (e.g., Pd/C vs. Raney Ni).
  • Use HPLC monitoring to terminate reactions at peak conversion .

Basic: What functional group transformations are feasible without Boc deprotection?

Methodological Answer:

  • Formyl group: Reductive amination (NaBH₃CN, 0°C, 4h) to amines .
  • Methoxymethyl group: Acid-catalyzed ether cleavage (HCl/dioxane) to hydroxyl .
    Limitations: Strong acids (e.g., TFA) remove the Boc group, necessitating pH-controlled conditions.

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